N-Boc-L-prolinol
Overview
Description
1-Boc-2-(S)-pyrrolidinemethanol is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
N-Boc-L-prolinol is primarily used as a building block in the synthesis of various compounds. It has been used in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Mode of Action
It is known to interact with its targets (such as the nicotinic acetylcholine receptors) to produce cognition-enhancing properties . This interaction likely involves the formation of covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound is involved in the synthesis of chiral β-amino sulfides and β-amino thiols . These compounds are important in various biochemical pathways, including those involved in the synthesis of proteins and other biomolecules .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of this compound’s action is the synthesis of novel compounds with potential therapeutic effects. For example, it has been used to synthesize anticoagulants . These compounds prevent blood clotting, thereby reducing the risk of heart attacks and strokes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its stability may be affected by exposure to light, heat, or certain chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-(S)-pyrrolidinemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Boc-2-(S)-pyrrolidinecarboxaldehyde using a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity .
Industrial Production Methods: Industrial production of 1-Boc-2-(S)-pyrrolidinemethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-(S)-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-Boc-2-(S)-pyrrolidinemethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed:
Oxidation: 1-Boc-2-(S)-pyrrolidinecarboxaldehyde.
Reduction: 1-Boc-2-(S)-pyrrolidinemethane.
Substitution: 1-Boc-2-(S)-pyrrolidinemethyl tosylate.
Scientific Research Applications
1-Boc-2-(S)-pyrrolidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
1-Boc-2-(S)-pyrrolidinecarboxaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethane: Similar structure but with a methyl group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethyl tosylate: Similar structure but with a tosylate group instead of a hydroxyl group.
Uniqueness: 1-Boc-2-(S)-pyrrolidinemethanol is unique due to its combination of a chiral center, a hydroxyl group, and a Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-40-8 | |
Record name | N-Boc-L-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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